N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16354132
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O2 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H19N3O2/c1-28-17-11-9-16(10-12-17)15-25-23(27)19-14-22(21-8-4-5-13-24-21)26-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,25,27) |
| Standard InChI Key | JRMJSHZWZKKWPD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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4-Methoxybenzyl group: A benzyl substituent with a methoxy (-OCH₃) group at the para position, linked via a methylene bridge to the carboxamide nitrogen.
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Pyridin-2-yl moiety: A pyridine ring attached at the quinoline’s 2-position.
This configuration enhances electron-rich regions, facilitating interactions with biological targets such as enzymes and nucleic acids .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₀N₃O₂ |
| Molecular Weight | 398.44 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |
| Calculated logP (clogP) | ~3.2 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyridine N, methoxy O, quinoline N) |
The methoxy group improves solubility in polar solvents compared to non-substituted benzyl analogs, while the pyridinyl moiety contributes to π-π stacking interactions .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of quinoline-4-carboxamides typically follows a two-step protocol:
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Pfitzinger Reaction: Condensation of isatin derivatives with ketones under basic conditions to form quinoline-4-carboxylic acids. For example, reacting 5-bromoisatin with 1-(p-tolyl)ethanone yields a brominated quinoline carboxylic acid intermediate .
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Amide Coupling: The carboxylic acid is activated using agents like EDC/HOBt and coupled with 4-methoxybenzylamine to form the target carboxamide .
Key Reaction Scheme:
Structural Modifications
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Halogen Substitutions: Replacing bromine at the quinoline’s 6-position with chlorine or fluorine reduces molecular weight and lipophilicity (clogP) while maintaining antimalarial potency .
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Benzyl Group Variations: The 4-methoxybenzyl group optimizes metabolic stability compared to 3,4-dimethoxy or 2-chloro analogs, as evidenced by higher oral bioavailability in rodent models .
Biological Activities and Mechanism of Action
| Compound | EC₅₀ (nM) | PfEF2 Inhibition (IC₅₀) |
|---|---|---|
| DDD107498 | 0.3 | 1.2 |
| N-(3,4-Dimethoxybenzyl) | 2.1 | 3.8 |
| N-(2-Chlorobenzyl) | 5.6 | 7.4 |
Pharmacokinetics and Metabolic Stability
In Vitro ADME Profiles
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Microsomal Stability: Fluorinated derivatives exhibit half-lives >60 minutes in human liver microsomes, whereas methoxy-substituted compounds show moderate clearance rates .
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Permeability: The 4-methoxybenzyl group improves Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s) compared to bulkier substituents .
In Vivo Performance
In murine models, methoxy-substituted analogs demonstrate:
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Oral Bioavailability: 60–80% due to enhanced solubility and permeability .
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Elimination Half-Life: 8–12 hours, supporting once-daily dosing .
Comparative Analysis with Structural Analogs
Table 2: Structure-Activity Relationships of Quinoline-4-Carboxamides
| Substituent (R) | clogP | EC₅₀ (nM) | Bioavailability (%) |
|---|---|---|---|
| 4-Methoxybenzyl (Target) | 3.2 | Predicted: 1.5–3.0 | Predicted: 70–85 |
| 3,4-Dimethoxybenzyl | 3.8 | 2.1 | 45 |
| 2-Chlorobenzyl | 4.1 | 5.6 | 30 |
The 4-methoxy substitution balances lipophilicity and polarity, optimizing both potency and pharmacokinetics .
Future Directions and Challenges
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Mechanistic Studies: Elucidate the exact binding mode of N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide with PfEF2 using cryo-EM or X-ray crystallography .
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Resistance Profiling: Assess cross-resistance with existing antimalarials like artemisinin and chloroquine .
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Therapeutic Expansion: Evaluate efficacy against Plasmodium liver stages and gametocytes to assess transmission-blocking potential .
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